molecular formula C9H8FNO B596476 5-Fluoro-6-methoxy-1H-indole CAS No. 1211595-72-0

5-Fluoro-6-methoxy-1H-indole

Cat. No. B596476
M. Wt: 165.167
InChI Key: NXXKLZQLVSSDKK-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1H-indole is a compound with the molecular formula C9H8FNO. It has a molecular weight of 165.17 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for 5-Fluoro-6-methoxy-1H-indole is 1S/C9H8FNO/c1-12-9-5-8-6 (2-3-11-8)4-7 (9)10/h2-5,11H,1H3 . This compound has a molar refractivity of 45.2±0.3 cm^3 .

It has a density of 1.3±0.1 g/cm^3 . The boiling point is predicted to be 308.7±22.0 °C .

Scientific Research Applications

    Antiviral Activity

    • Field : Virology
    • Application : Indole derivatives have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

    Anticancer Activity

    • Field : Oncology
    • Application : Indole derivatives are used in the treatment of various kinds of cancer . For example, Vinblastine, an indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antihypertensive Activity

    • Field : Cardiology
    • Application : Some indole derivatives are used in the treatment of high blood pressure . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antibacterial and Antifungal Activity

    • Field : Microbiology
    • Application : Indole derivatives have been reported to possess antibacterial and antifungal activities . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

    Antidiabetic Activity

    • Field : Endocrinology
    • Application : Some indole derivatives are used in the management of hyperglycemia in diabetes . For example, Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors are used for the management of hyperglycemia in diabetes .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Anticancer Immunomodulators

    • Field : Oncology
    • Application : Pyridyl-ethenyl-indoles are potential anticancer immunomodulators .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry
    • Application : Some indole derivatives are used as tryptophan dioxygenase inhibitors .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antibacterial Agents

    • Field : Microbiology
    • Application : Some indole derivatives are used as antibacterial agents .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Antifungal Agents

    • Field : Microbiology
    • Application : Some indole derivatives are used as antifungal agents .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors

    • Field : Endocrinology
    • Application : Some indole derivatives are used as Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors for the management of hyperglycemia in diabetes .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

    Pyridyl-ethenyl-indoles as Potential Anticancer Immunomodulators

    • Field : Oncology
    • Application : Pyridyl-ethenyl-indoles are potential anticancer immunomodulators .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety information for 5-Fluoro-6-methoxy-1H-indole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing off immediately with soap and plenty of water if skin contact occurs, and rinsing immediately with plenty of water if eye contact occurs .

Future Directions

Indole derivatives, including 5-Fluoro-6-methoxy-1H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

5-fluoro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXKLZQLVSSDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717121
Record name 5-Fluoro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methoxy-1H-indole

CAS RN

1211595-72-0
Record name 5-Fluoro-6-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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